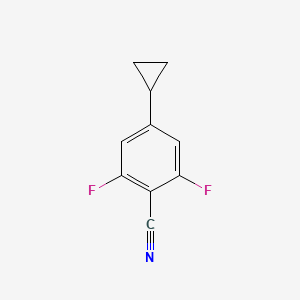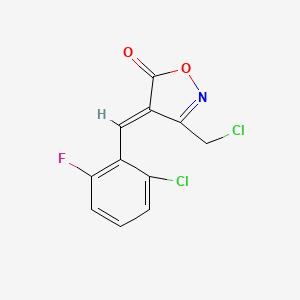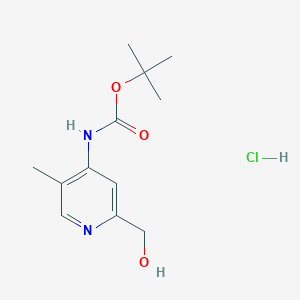![molecular formula C26H29NO3 B13713120 Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B13713120.png)
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate is an organic compound that belongs to the class of esters Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction may proceed as follows:
Starting Materials: 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic acid and ethanol.
Catalyst: Sulfuric acid or another strong acid.
Reaction Conditions: The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions may occur at the benzylamino or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilization in the production of fragrances, flavors, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(Amino)-4-[4-(benzyloxy)phenyl]butanoate: Lacks the benzyl group on the amino moiety.
Ethyl 3-(Benzylamino)-4-phenylbutanoate: Lacks the benzyloxy group on the phenyl ring.
Methyl 3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both benzylamino and benzyloxyphenyl groups, which may impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H29NO3 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
ethyl 3-(benzylamino)-4-(4-phenylmethoxyphenyl)butanoate |
InChI |
InChI=1S/C26H29NO3/c1-2-29-26(28)18-24(27-19-22-9-5-3-6-10-22)17-21-13-15-25(16-14-21)30-20-23-11-7-4-8-12-23/h3-16,24,27H,2,17-20H2,1H3 |
Clé InChI |
JFVYMSIOVFPLOB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)

![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)



![2-(4-Methoxyphenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13713098.png)



![1-[Amino(nitramido)methylidene]-3-(4-chlorophenyl)thiourea](/img/structure/B13713111.png)
